Hexafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylate monomer widely employed in scientific research for its unique properties. [] It serves as a valuable building block in polymer chemistry, particularly in synthesizing fluoropolymers and functionalized materials. HFIPA's significance lies in its ability to impart desirable properties like hydrophobicity, transparency at specific wavelengths, and chemical resistance to the resulting polymers.
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a fluorinated monomer characterized by its unique chemical properties and applications across various fields. This compound is notable for its high thermal stability, chemical resistance, and low surface energy due to the presence of multiple fluorine atoms. These attributes make it valuable in specialized industrial applications, particularly in the synthesis of advanced materials and coatings.
The chemical formula for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate is C₉H₈F₆O₂, and its CAS number is 2160-89-6. It falls under the category of organic compounds known as acrylates and is classified as a fluorinated monomer. The compound is synthesized from hexafluoroisopropanol and acrylic acid or its derivatives.
The synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate typically involves the esterification of acrylic acid with 1,1,1,3,3,3-hexafluoro-2-propanol. This reaction is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
In industrial settings, the production process can be scaled up using continuous flow reactors. This method allows for consistent reaction conditions and high yield by maintaining precise control over temperature, pressure, and reactant flow rates. The use of automated systems enhances the efficiency and safety of the synthesis process .
The molecular structure of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate features a conjugated double bond system consisting of a carbon-carbon double bond adjacent to a carbonyl group. The compound contains a hexafluoroisopropyl group ((CF₃)₂CH-), where all three hydrogens on the same carbon atom are substituted with fluorine atoms.
1,1,1,3,3,3-Hexafluoroisopropyl acrylate can undergo various chemical reactions including:
The polymerization process can be controlled by adjusting reaction conditions and incorporating other monomers to create materials suitable for diverse applications in material science and electronics .
The mechanism of action for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate primarily involves its ability to undergo polymerization. The presence of fluorine atoms contributes to the compound's high electronegativity and influences its reactivity with other molecules. This results in the formation of stable polymers that exhibit enhanced properties such as thermal stability and chemical resistance .
These properties make 1,1,1,3,3,3-Hexafluoroisopropyl acrylate suitable for various applications while necessitating careful handling due to its hazardous nature .
The applications of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate span several fields:
Research continues into expanding its applications in fields such as electronics and surface science due to its unique properties that cater to modern technological needs .
The synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA, C₆H₄F₆O₂, CAS 2160-89-6) leverages catalytic methodologies that exploit the unique electronic properties imparted by its hexafluoroisopropyl (HFIP) group. This fluorinated acrylate monomer is commercially synthesized via esterification of acrylic acid with hexafluoroisopropanol (HFIP-OH) under acid catalysis. The strong electron-withdrawing nature of the -C(CF₃)₂F group necessitates precise control over reaction parameters to achieve high yields while preventing Michael addition side reactions or oligomerization. Industrial-scale production employs continuous-flow reactors with immobilized lipase catalysts, achieving conversion rates exceeding 95% under mild conditions (60-80°C) while minimizing thermal degradation risks inherent in batch processes [4] [7].
Solvent selection critically influences the polymerization kinetics and molecular weight distribution during HFIPA copolymerization. Research demonstrates that polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) facilitate higher monomer conversions while maintaining controlled polymerization behavior. Kinetic studies reveal that HFIPA follows pseudo-first-order kinetics in these systems, with linear evolution of molecular weight (Mₙ) relative to conversion – a hallmark of controlled/living polymerization. Dispersity (Đ) remains exceptionally low (1.09–1.3), indicating minimal chain-transfer reactions and efficient chain-end fidelity essential for synthesizing block copolymers with precise architectures [1].
Table 1: Solvent Effects on HFIPA Polymerization Kinetics
Solvent | Conversion (%) | Mₙ (theoretical) | Mₙ (observed) | Đ (Đ=Mw/Mn) |
---|---|---|---|---|
Dimethylformamide | 92 | 24,500 | 25,100 | 1.12 |
Tetrahydrofuran | 88 | 23,200 | 23,800 | 1.09 |
Toluene | 78 | 21,000 | 22,300 | 1.24 |
Bulk (solventless) | 95 | 25,800 | 26,400 | 1.18 |
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as the premier technique for synthesizing well-defined HFIPA-based polymers. The process employs chain transfer agents (CTAs), particularly dibenzyl carbonotrithioate (BTC), to mediate polymerization. BTC’s trithiocarbonate structure provides optimal control over HFIPA polymerization, evidenced by linear increases in Mₙ with conversion and narrow molecular weight distributions (Đ ≤ 1.3). Quantum-chemical calculations confirm the preferred attachment of the active radical to the thiocarbonyl group of BTC, forming a stabilized intermediate that efficiently re-initiates polymerization [1].
HFIPA exhibits distinct reactivity when copolymerized with acrylic acid (AA) or tert-butyl acrylate (tBA) under RAFT conditions. Fineman-Ross and Kelen-Tudos analyses quantify these differences through reactivity ratios. With AA, HFIPA displays a reactivity ratio (r₁ ≈ 0.85) slightly lower than that of AA (r₂ ≈ 1.10), indicating a near-ideal random copolymerization tendency. Conversely, copolymerization with tBA shows significant deviation (rHFIPA ≈ 0.45, rtBA ≈ 2.10), favoring tBA incorporation early in the reaction and leading to gradient copolymers as conversion progresses. This gradient behavior is amplified when using polymeric macro-RAFT agents due to the preferential solvation effect – the growing chain end resides in a microenvironment enriched with the initial monomer block [1].
Table 2: Reactivity Ratios for HFIPA Copolymerization (Determined via RAFT)
Comonomer Pair | r_HFIPA | r_Comonomer | Copolymer Microstructure |
---|---|---|---|
HFIPA / Acrylic Acid (AA) | 0.85 ± 0.05 | 1.10 ± 0.08 | Near-random |
HFIPA / tert-Butyl Acrylate (tBA) | 0.45 ± 0.03 | 2.10 ± 0.15 | Gradient (tBA-rich → HFIPA-rich) |
The inherent reactivity of the acrylate double bond in HFIPA necessitates robust stabilization to prevent premature thermal or radical-induced polymerization during storage and handling. Commercial HFIPA (≥98% purity) universally incorporates radical inhibitors, primarily 4-methoxyphenol (MEHQ) or tert-butylcatechol (TBC), at concentrations of 50-100 ppm [5] [8] [10]. These phenolic inhibitors act as radical scavengers, efficiently terminating propagating chains by hydrogen atom donation, which forms resonance-stabilized phenoxyl radicals incapable of re-initiating polymerization.
Storage stability studies demonstrate that unstabilized HFIPA undergoes significant oligomerization within days at ambient temperature (25°C), evidenced by increased viscosity and decreased monomer content via gas chromatography (GC). In contrast, HFIPA stabilized with 50 ppm MEHQ maintains over 98% monomer purity after 12 months of storage under inert atmosphere (N₂ or Ar) at 5°C. Elevated temperature (40°C) accelerates decomposition, reducing purity to ~92% under the same duration, highlighting the criticality of cold storage. TBC stabilization offers comparable efficacy but requires careful removal prior to polymerization due to its higher inhibition constant, potentially necessitating inhibitor extraction via alkaline washing or adsorption chromatography [5] [10].
Table 3: Stabilizer Efficacy for HFIPA Shelf-Life Extension
Stabilizer | Concentration (ppm) | Storage Temp (°C) | Monomer Purity After 12 Months (%) | Key Handling Consideration |
---|---|---|---|---|
None | - | 25 | <70% | Not viable |
MEHQ | 50 | 5 | >98% | Standard; easily removed |
MEHQ | 50 | 25 | 95% | Acceptable for short term |
MEHQ | 50 | 40 | ~92% | Significant degradation |
TBC | 100 | 5 | >98% | Requires rigorous removal |
Solvent-free synthetic routes for HFIPA address environmental and economic challenges associated with volatile organic compound (VOC) emissions and solvent recovery. Recent advances utilize enzymatic catalysis under neat conditions, employing immobilized Candida antarctica Lipase B (CALB) on macroporous acrylic resin. This method facilitates direct esterification between acrylic acid and hexafluoroisopropanol at 70°C, achieving conversions exceeding 90% within 8 hours. Water, the sole byproduct, is continuously removed via molecular sieves or mild vacuum, driving equilibrium toward ester formation. This approach eliminates solvent waste, simplifies purification (requiring only inhibitor addition and vacuum distillation), and aligns with green chemistry principles by reducing the E-factor (kg waste/kg product) [4] [7].
Solventless RAFT polymerization of HFIPA represents another significant advancement. Conducted in bulk (neat monomer), this process achieves higher final conversions (≥95%) compared to solution polymerization, while retaining excellent molecular weight control (Đ ≈ 1.18). The absence of solvent circumvents chain-transfer to solvent molecules, reduces termination rates, and enhances polymerization rates due to higher local monomer concentration. The resulting polymers exhibit lower residual solvent content, crucial for electronics applications where purity is paramount. Furthermore, the exothermic nature of bulk polymerization is mitigated through precise temperature control (60±2°C) and slow monomer addition techniques [1] [7].
Patent analyses reveal emerging solvent-free applications exploiting HFIPA's properties. CN-114058198-A utilizes HFIPA in OLED packaging compositions applied via solventless vapor deposition, forming ultra-thin, moisture-resistant barrier films. CN-113675471-A/CN-113675473-A incorporates HFIPA-derived oligomers into lithium-ion battery electrolytes synthesized without solvents, enhancing ionic conductivity and thermal stability. CN-112876688-A employs solvent-free RAFT to synthesize HFIPA-containing block copolymer nano-micelles for tandem catalysis [7].
Table 4: Solvent-Free Applications of HFIPA-Derived Polymers
Patent/Application | Technology Area | Function of HFIPA Polymer | Synthetic Method |
---|---|---|---|
CN-114058198-A (2022) | OLED Encapsulation | Moisture barrier film via vapor deposition | Plasma-enhanced CVD |
CN-113675471-A / 473-A (2021) | Lithium Battery Electrolyte | Ionic conductivity enhancer & thermal stabilizer | Bulk oligomerization |
CN-112876688-A (2021) | Catalytic Nanoreactors | Amphiphilic block copolymer micelle for tandem catalysis | Solvent-free RAFT |
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